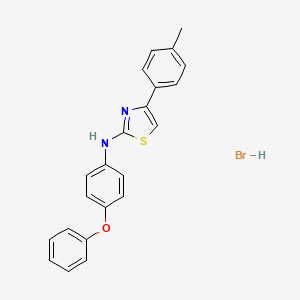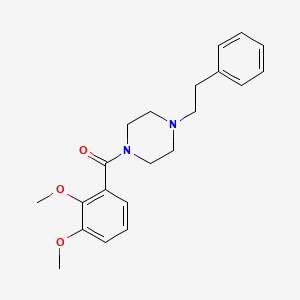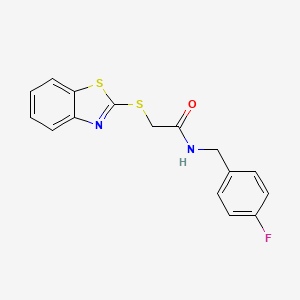
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research. This compound has various applications in the field of medicinal chemistry, particularly in the development of new drugs. In
作用机制
The mechanism of action of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been reported to act on various molecular targets, including enzymes, receptors, and signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been reported to modulate the activity of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide have been extensively studied in vitro and in vivo. This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been reported to have antitumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have antiviral effects by inhibiting viral replication and infectivity.
实验室实验的优点和局限性
The advantages of using 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to exhibit high activity against various molecular targets, making it a valuable tool for studying the biological mechanisms involved in various diseases. However, the limitations of using this compound include its high cost and limited availability.
未来方向
There are several future directions for research on 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to further investigate the molecular targets and signaling pathways involved in the biological activities of this compound. Another direction is to develop new derivatives of this compound with improved potency and selectivity. Furthermore, future research could focus on the development of new drug delivery systems for this compound to improve its bioavailability and efficacy. Overall, the potential applications of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in medicinal chemistry are vast, and further research is needed to fully explore its therapeutic potential.
合成方法
The synthesis of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-methylbenzenethiol and 4-phenoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with bromine to obtain the hydrobromide salt of the compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
科学研究应用
The 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide compound has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In addition, this compound has been shown to have potential therapeutic effects on various diseases, such as cancer, viral infections, and neurodegenerative disorders.
属性
IUPAC Name |
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-16-7-9-17(10-8-16)21-15-26-22(24-21)23-18-11-13-20(14-12-18)25-19-5-3-2-4-6-19;/h2-15H,1H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFAXNNXNVAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(phenylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide](/img/structure/B5194249.png)
![3-{[3-allyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5194256.png)
![6-methyl-N-(2-methylphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5194264.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5194283.png)
![N-{1-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5194299.png)
![N,N'-bis(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5194302.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5194308.png)
![4-{2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5194313.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(2-methylphenyl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5194324.png)

![1-[2-(allyloxy)benzyl]-2-methylpiperidine](/img/structure/B5194345.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5194357.png)
![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)